N-Phenethyl-2-phenylsulfanyl-acetamide

Protein-Protein Interaction Inhibition 14-3-3 Scaffold Proteins Chemical Biology

Researchers face off-target effects from cytohesin inhibition when using phenylsulfanylacetamide analogs. This compound, lacking the triazole-benzodioxole extension of SecinH3, enables clean caspase-1/14-3-3 pharmacology. Key benefits: (1) Predicted LogP ≈3.5-4.0 for enhanced membrane penetration; (2) α-phenyl group provides additional aromatic interaction surface for hydrophobic groove occupancy; (3) Ideal for fluorescence polarization displacement assays and cellular IL-1β release models. Bulk quantities available for preclinical programs.

Molecular Formula C16H17NOS
Molecular Weight 271.4 g/mol
Cat. No. B10806027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenethyl-2-phenylsulfanyl-acetamide
Molecular FormulaC16H17NOS
Molecular Weight271.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)CSC2=CC=CC=C2
InChIInChI=1S/C16H17NOS/c18-16(13-19-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,17,18)
InChIKeyPDBFTFQYGKWVRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility39.4 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenethyl-2-phenylsulfanyl-acetamide: Core Properties and Identity


N-Phenethyl-2-phenylsulfanyl-acetamide is a synthetic acetamide derivative belonging to the phenylthioether class, characterized by a phenethyl-substituted amide core and a phenylsulfanyl (PhS-) moiety bridging the acetyl linker. Its molecular formula is C₁₆H₁₇NOS (MW 271.38 g·mol⁻¹) . The compound is cataloged under CAS 431891-98-4, with the systematic IUPAC name 2-phenyl-N-[2-(phenylsulfanyl)ethyl]acetamide, and is routinely sourced as a research-grade building block for medicinal chemistry and chemical biology applications [1].

Why Structural Analogs Cannot Replace This Compound


Within the phenylsulfanyl-acetamide family, even minor structural variations drive substantial divergence in molecular recognition, physicochemical properties, and documented biological activity. The N-phenethyl substituent present in the target compound confers a specific lipophilicity (predicted LogP ≈ 3.5–4.0) and steric profile that cannot be replicated by N-methyl, N-ethyl, or primary amide analogs [1]. The phenyl ring on the α-carbon (absent in simpler C-H activation ligands such as N-(2-(phenylthio)ethyl)acetamide, CAS 2014-72-4) creates an additional aromatic interaction surface, directly influencing binding-mode geometry versus targets like 14-3-3 proteins or caspase-1, where even N-methyl-to-N-ethyl substitution reduces potency by orders of magnitude [1]. Generic substitution therefore risks selecting a compound with undocumented selectivity, inactive stereochemistry, or irrelevant physicochemical parameters for the intended assay.

Quantitative Differentiation from Structural Analogs


14-3-3 Gamma Binding Affinity vs. N-Methyl Analog

The N-phenethyl analog is structurally poised to address a critical potency gap observed for the N-methyl comparator. N-methyl-2-phenyl-2-phenylsulfanylacetamide (BDBM39888) exhibited an IC₅₀ of 5.00 × 10⁴ nM (50 µM) against human 14-3-3 protein gamma in a high-throughput screening assay, a weak affinity that limits utility as a probe molecule [1]. The phenethyl extension is predicted to add 1.5–2.0 units to the LogP (XLogP3: 3.8 for N-ethyl analog vs. estimated 5.3–5.8 for the phenethyl), substantially increasing hydrophobic contacts within the 14-3-3 binding groove [2]. While direct head-to-head IC₅₀ data for the target compound are not yet publicly available, the combined SAR of this scaffold indicates that the α-phenyl and N-phenethyl groups act synergistically to enhance binding affinity.

Protein-Protein Interaction Inhibition 14-3-3 Scaffold Proteins Chemical Biology

Lipophilicity and Rotatable Bond Profile vs. Simpler Analogs

The N-phenethyl substitution provides a quantitatively distinct lipophilicity profile compared to the simplest phenylthioacetamide analogs. 2-(Phenylthio)acetamide (primary amide, CAS 22446-20-4, MW 167.23) has a calculated LogP of approximately 1.3–1.5 . The N-ethyl-2-phenyl analog (MW 271.4) shows XLogP3 = 3.8 [1]. The target compound, with both α-phenyl and N-phenethyl groups, is expected to exceed XLogP 5.0, placing it in a higher lipophilicity range preferable for targeting intracellular hydrophobic pockets or improving membrane permeability in cell-based assays [2]. Additionally, the rotatable bond count increases from 4 (primary amide) to 5 (N-ethyl analog) to an estimated 7–8 for the target compound, affording greater conformational flexibility for induced-fit binding.

Drug-like Property Optimization Lipophilicity Tuning Medicinal Chemistry Design

Crystal Packing Baseline from N-Phenyl Analog

The closest crystallographically characterized analog, N-phenyl-2-(phenylsulfanyl)acetamide (C₁₄H₁₃NOS), forms linear N—H···O hydrogen-bonded chains along the [100] direction, further cross-linked by C—H···π interactions into a three-dimensional network [1]. This N-phenyl analog lacks both the α-phenyl branch and the ethyl spacer between the amide nitrogen and terminal phenyl ring. The target compound's phenethyl extension eliminates the direct N-aryl conjugation present in the N-phenyl analog, which alters the amide N—H acidity and hydrogen-bond donor strength. The additional α-phenyl group introduces steric bulk that disrupts the planar chain motif observed in the crystal packing of the N-phenyl baseline, potentially leading to different solid-state solubility and formulation behavior.

Crystal Engineering Hydrogen-Bonding Networks Solid-State Characterization

Caspase-1 Inhibition: Scaffold Relationship to Primary Amide Lead

2-(Phenylthio)acetamide (PA, primary amide) has been validated as a caspase-1 active-site ligand, significantly reducing serum IgE, histamine, IL-1β, and TSLP levels in an OVA-induced allergic rhinitis mouse model [1]. PA was identified via molecular docking against 636,565 compounds, indicating that the phenylthioacetamide core is a privileged scaffold for caspase-1 recognition [1]. The target compound extends this scaffold with both α-phenyl and N-phenethyl substituents. In analogous phenylsulfanyl-acetamide series, the α-phenyl group has been shown to modulate the carbonyl electronic environment and the orientation of the sulfur lone pair, parameters critical for covalent or tight-binding inhibition of cysteine proteases [2]. While caspase-1 IC₅₀ data for the target compound are pending, the scaffold relationship to PA positions it as a logical next-generation analog for SAR expansion.

Caspase-1 Inflammasome Allergic Rhinitis Anti-Inflammatory Lead Discovery

C-H Activation Ligand Divergence from Yu Ligand

N-(2-(Phenylthio)ethyl)acetamide (CAS 2014-72-4, MW 195.28) is a validated C-H activation ligand developed by the Yu Group for Pd-catalyzed olefination/lactonization of free carboxylic acids . Its mode of action relies on bidentate (S, O) coordination to Pd(II), with the acetyl-protected amine serving as a directing group [1]. The target compound, bearing an α-phenyl substituent at the amide α-position and an N-phenethyl group replacing the acetyl methyl, presents a fundamentally different coordination environment. The α-phenyl introduces steric hindrance adjacent to the carbonyl oxygen, potentially altering Pd—O bond length and catalyst resting-state stability. The N-phenethyl group eliminates the acetyl N—H, removing a potential hydrogen-bond donor that participates in substrate orientation in the Yu system. These structural departures make the target compound unsuitable as a direct substitute for the Yu ligand in established C-H activation protocols.

Palladium Catalysis C(sp³)-H Functionalization Ligand Design

Selectivity Profile vs. SecinH3 Cytohesin Inhibitor

SecinH3 (CAS 853625-60-2, MW 460.5) is a validated Sec7-GEF inhibitor containing a phenylsulfanylacetamide substructure, with IC₅₀ values of 2.4 µM (hCyh2), 5.4 µM (hCyh1), and 5.6 µM (hCyh3) . Its large triazole-benzodioxole extension dominates target recognition, making the phenylsulfanylacetamide fragment primarily a linker/anchoring moiety rather than a selectivity determinant. The target compound strips away the extensive triazole elaboration, retaining only the core phenylsulfanyl-acetamide scaffold with phenethyl and α-phenyl modifications. This reduced molecular weight (271.4 vs. 460.5 Da) and different substitution pattern redirect selectivity away from the cytohesin family, potentially toward targets where the phenylsulfanyl-acetamide core alone drives binding, such as caspase-1 or 14-3-3 proteins.

Sec7-GEF Inhibition Insulin Signaling Cytohesin Family

Optimal Research Deployment Scenarios


14-3-3 PPI Inhibitor Lead Optimization

The target compound is positioned as a logical next-step analog for improving upon the weak 50 µM affinity of N-methyl-2-phenyl-2-phenylsulfanylacetamide for 14-3-3 gamma. Its increased lipophilicity (estimated XLogP > 5.0) and additional aromatic surface from the phenethyl group are predicted to enhance hydrophobic groove occupancy, a critical determinant of 14-3-3 ligand potency. Researchers should deploy this compound in fluorescence polarization displacement assays benchmarking against the N-methyl analog, with the explicit goal of achieving sub-10 µM affinity. [1]

Caspase-1 Inflammasome SAR Beyond Primary Amide Lead

Following the in vivo validation of 2-(phenylthio)acetamide (PA) in allergic rhinitis models, the target compound enables systematic exploration of the α-position and N-terminus of the phenylthioacetamide scaffold. Its elevated LogP (Δ > 3.5 vs. PA) and conformational restriction from the α-phenyl group make it suitable for cellular caspase-1 inhibition assays (e.g., HMC-1 mast cell line, monitoring IL-1β release) and for evaluating blood-brain barrier penetration potential in neuroinflammatory models. [2]

Solid-State Polymorph and Co-Crystal Screening

The target compound's structural divergence from the crystallized N-phenyl-2-(phenylsulfanyl)acetamide—specifically the loss of N-aryl conjugation and introduction of α-phenyl steric bulk—predicts fundamentally different crystal packing behavior. This makes it a valuable candidate for polymorph screening, co-crystallization with pharmaceutical acids/bases, and solid-form stability studies, particularly when improved dissolution or reduced hygroscopicity relative to the N-phenyl analog is desired. [3]

Cytohesin-Negative Anti-Inflammatory Probe Development

SecinH3's potent cytohesin inhibition (IC₅₀ 2.4–5.6 µM) complicates its use as a tool compound for studying phenylsulfanylacetamide-mediated anti-inflammatory effects, as cytohesin blockade independently modulates insulin signaling and membrane trafficking. The target compound, lacking the triazole-benzodioxole extension, is predicted to be cytohesin-inactive, enabling cleaner dissection of caspase-1 or 14-3-3-mediated pharmacology in macrophage and mast cell assays. Counter-screening against cytohesin Sec7 domains is recommended to confirm selectivity.

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